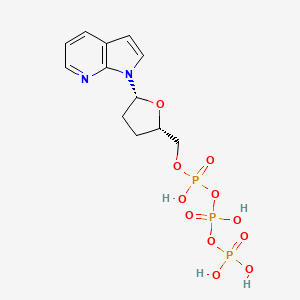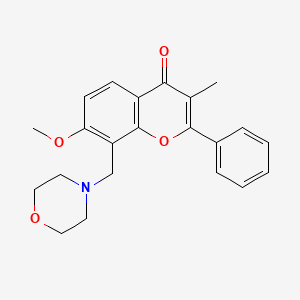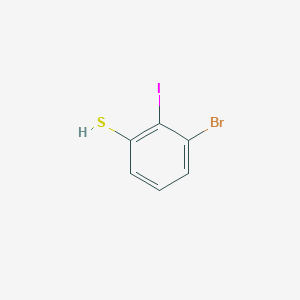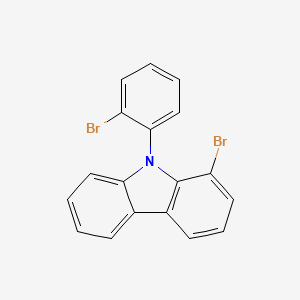
Thiosulfuric acid, S-2-morpholinoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiosulfuric acid, S-2-morpholinoethyl ester, is an organic compound with the molecular formula C6H13NO4S2 It is a derivative of thiosulfuric acid, where the hydrogen atoms are replaced by a morpholinoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiosulfuric acid, S-2-morpholinoethyl ester, typically involves the reaction of thiosulfuric acid with 2-morpholinoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H2S2O3+HOCH2CH2N(C4H8O)→C6H13NO4S2+H2O
This reaction is usually conducted in an anhydrous environment to prevent the decomposition of thiosulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound, may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Thiosulfuric acid, S-2-morpholinoethyl ester, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Thiosulfuric acid, S-2-morpholinoethyl ester, has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of thiosulfuric acid, S-2-morpholinoethyl ester, involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application and conditions.
Comparación Con Compuestos Similares
Thiosulfuric Acid: The parent compound, which is less stable and more prone to decomposition.
Sodium Thiosulfate: A commonly used salt of thiosulfuric acid with applications in medicine and industry.
Thiosulfuric Acid, S-2-(dimethylamino)ethyl Ester: Another ester derivative with different functional groups and properties.
Uniqueness: Thiosulfuric acid, S-2-morpholinoethyl ester, is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical properties and potential applications. Its stability and reactivity make it a valuable compound for various scientific and industrial purposes.
Propiedades
Número CAS |
31645-60-0 |
|---|---|
Fórmula molecular |
C6H13NO4S2 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
4-(2-sulfosulfanylethyl)morpholine |
InChI |
InChI=1S/C6H13NO4S2/c8-13(9,10)12-6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) |
Clave InChI |
VJONMRXMIJVGPJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)







